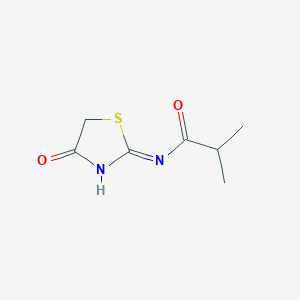
N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxothiazolidin-2-ylidene)isobutyramide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the thiazolidine ring imparts unique chemical properties to the compound, making it a valuable target for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxothiazolidin-2-ylidene)isobutyramide typically involves the cyclization of α-halocarbonyl compounds with thioureas. One common method is the Hantzsch synthesis, where the cyclization is carried out under mild conditions using a variety of reactants . Another method involves the reaction of isothiocyanatobenzene with 1,4-dithiane-2,5-diol . Additionally, the cyclocondensation of thionyl chloride with enaminones has been reported as an efficient route .
Industrial Production Methods
Industrial production of N-(4-Oxothiazolidin-2-ylidene)isobutyramide often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions typically involve the use of isocyanides, thiocarboxylic acids, aldehydes, and primary amines . The process is designed to be scalable and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Oxothiazolidin-2-ylidene)isobutyramide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazolidine ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidine derivatives .
Aplicaciones Científicas De Investigación
N-(4-Oxothiazolidin-2-ylidene)isobutyramide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of N-(4-Oxothiazolidin-2-ylidene)isobutyramide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with anionic substrates, such as DNA, which can lead to changes in biological activity . Additionally, the presence of the thiazolidine ring allows the compound to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-Oxothiazolidin-2-ylidene)isobutyramide include other thiazolidine derivatives such as:
- Thiazolidine-2,4-dione
- Thiazolidine-2-thione
- Thiazolidine-4-carboxylic acid
Uniqueness
What sets N-(4-Oxothiazolidin-2-ylidene)isobutyramide apart from these similar compounds is its unique combination of the thiazolidine ring with an isobutyramide group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
2-methyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)propanamide |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)6(11)9-7-8-5(10)3-12-7/h4H,3H2,1-2H3,(H,8,9,10,11) |
Clave InChI |
ROBFNOGRCNMSOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N=C1NC(=O)CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















